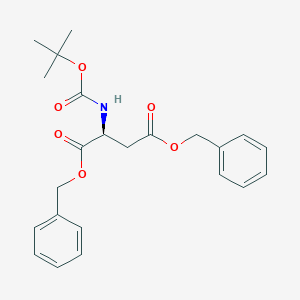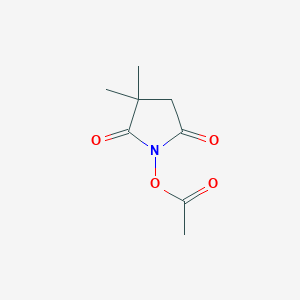
3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate is a chemical compound with a unique structure that includes a pyrrolidinone ring substituted with dimethyl groups and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate typically involves the reaction of 3,3-dimethyl-2,5-dioxopyrrolidin-1-yl acetic acid with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or tetrahydrofuran, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various functionalized derivatives .
科学研究应用
3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein modification.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating diseases.
作用机制
The mechanism of action of 3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modifying key amino acid residues. It can also interact with cellular pathways, affecting processes like signal transduction and gene expression .
相似化合物的比较
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acetate: Lacks the dimethyl substitution, resulting in different reactivity and properties.
3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetic acid: The carboxylic acid form, which has different solubility and reactivity.
Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-sulfinyldipropionate: A related compound with a sulfoxide group, used in crosslinking studies.
Uniqueness
3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
属性
分子式 |
C8H11NO4 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC 名称 |
(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl) acetate |
InChI |
InChI=1S/C8H11NO4/c1-5(10)13-9-6(11)4-8(2,3)7(9)12/h4H2,1-3H3 |
InChI 键 |
OWPAKPFGTLYBKJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)ON1C(=O)CC(C1=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



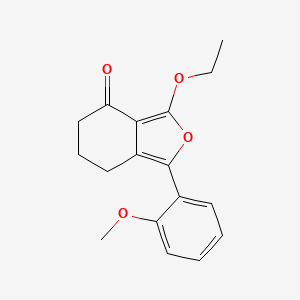
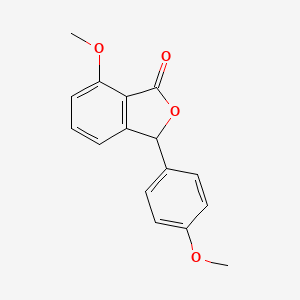
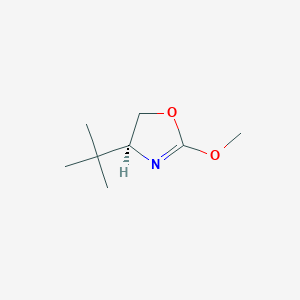

![3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12892096.png)
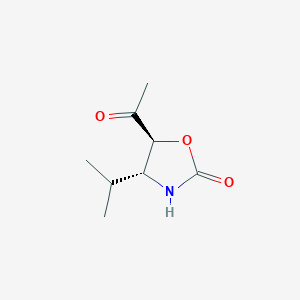


![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)
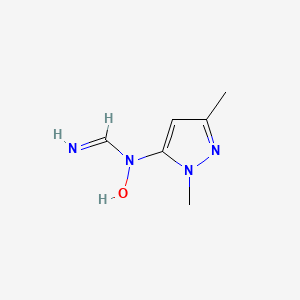
![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)
